molecular formula C10H18ClNO2 B1480064 2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one CAS No. 2097994-91-5

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one

Cat. No. B1480064
CAS RN: 2097994-91-5
M. Wt: 219.71 g/mol
InChI Key: AGCSLBHQWRFNCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one is 219.71 g/mol. For a detailed molecular structure analysis, techniques such as Raman spectroscopy, microcrystal tests, thin layer chromatography, gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, liquid chromatography-tandem mass spectrometry, Fourier transform infrared spectroscopy, gas chromatography-infrared detection, and nuclear magnetic resonance spectroscopy can be used .

Scientific Research Applications

Catalytic Systems and Green Chemistry

  • A study by Xiao‐Qiang Li and Chi Zhang (2009) developed an environmentally benign TEMPO-catalyzed alcohol oxidation system using a recyclable hypervalent iodine(III) reagent. This system highlights the importance of developing sustainable and efficient catalytic processes in organic synthesis, which could be relevant for derivatives of the compound (Li & Zhang, 2009).

Synthesis of Bioactive Compounds

  • Research by B. Czeskis (1998) on the synthesis of LY333068 succinate, a 5HT1A antagonist, illustrates the complexity and innovation in synthesizing bioactive molecules. This study emphasizes the role of precise chemical modifications in achieving desired biological activities, which could be pertinent to the synthesis and application of "2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one" derivatives (Czeskis, 1998).

Analgesic Compound Development

  • Stanislav Radl et al. (1999) explored the synthesis and antinociceptive activity of derivatives related to piperidinyl pyridines, showing the potential of such compounds in developing new analgesic agents. This research could inform the development of analgesic or other therapeutic agents from "2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one" (Radl et al., 1999).

Anticancer Agent Synthesis

  • A study on the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and thiazines by C. Temple et al. (1983) highlights the ongoing search for new anticancer compounds. The methodologies and chemical structures discussed could provide insights into the design and synthesis of anticancer agents from similar compounds (Temple et al., 1983).

properties

IUPAC Name

2-chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-8-6-12(5-4-9(8)13)10(14)7(2)11/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCSLBHQWRFNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 3
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 4
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 5
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one

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